pseudo-meta-Dibromo[2.2]paracyclophane
Description
Evolution of [2.2]Paracyclophane Chemistry and Derivative Significance
The field of [2.2]paracyclophane chemistry has undergone a significant evolution since its inception. nih.gov Initial research primarily focused on understanding the fundamental mechanistic nature of this strained system, exploring structure-reactivity relationships and its unique properties. nih.gov The pioneering work of chemists like Hopf, de Meijere, and Misumi was instrumental in developing synthetic methods that paved the way for the creation of various complex molecular structures. nih.gov
Over the last few decades, the focus has shifted from treating [2.2]paracyclophanes as mere synthetic curiosities to utilizing them as functional building blocks in a variety of applications. nih.gov Their inherent planar chirality, which arises from the restricted rotation of the substituted benzene (B151609) rings, makes them highly valuable in asymmetric catalysis. researchgate.netrsc.org Furthermore, derivatives of [2.2]paracyclophane are integral to materials science, finding use in the development of π-stacked polymers, energy materials, and functional coatings known as parylenes. researchgate.netnih.gov Brominated [2.2]paracyclophanes, including the various dibromo-isomers, are particularly significant as they serve as versatile precursors for synthesizing more complex derivatives through reactions like transition-metal-catalyzed cross-coupling. nih.govacs.org
Isomeric Landscape of Dibromo[2.2]paracyclophanes
The dibromination of the [2.2]paracyclophane core can result in several positional isomers, each with distinct structural and electronic properties. The nomenclature for these isomers is based on the relative positions of the two bromine substituents on the two benzene decks. mdpi.com An iron-catalyzed bromination of the parent [2.2]paracyclophane yields a mixture of these isomers, with pseudo-para- (26%) and pseudo-ortho-dibromides (16%) being the major products, followed by smaller amounts of pseudo-meta- (6%) and para-dibromides (5%). nih.gov
The pseudo-meta-Dibromo[2.2]paracyclophane isomer is characterized by the bromine atoms being attached to carbon 4 and carbon 13 of the paracyclophane framework. mdpi.com This substitution pattern places the bromine atoms on different decks in a "meta" relationship when viewing the molecule perpendicular to the aromatic rings. mdpi.com This specific arrangement influences the molecule's symmetry and electronic properties, making it a valuable, albeit less abundant, building block for specific molecular architectures. nih.govacs.org The planar chirality of this disubstituted paracyclophane makes it a target for applications in chiral materials, such as those used in circularly polarized luminescence. rsc.org
The various isomers of dibromo[2.2]paracyclophane are distinguished by the substitution pattern of the two bromine atoms on the paracyclophane scaffold. mdpi.com A comparative analysis highlights their unique structural attributes.
Interactive Data Table: Isomers of Dibromo[2.2]paracyclophane
| Isomer Name | Substitution Positions | Description of Substituent Relationship |
| Pseudo-para | 4,12 | Bromine atoms are on opposite decks and in a "para" relationship. mdpi.com |
| Pseudo-ortho | 4,16 | Bromine atoms are on opposite decks and in an "ortho" relationship. mdpi.com |
| Pseudo-geminal | 4,15 | Bromine atoms are on opposite decks and in a "geminal"-like relationship. mdpi.com |
| Pseudo-meta | 4,13 | Bromine atoms are on opposite decks and in a "meta" relationship. mdpi.com |
The pseudo-para isomer (4,12-dibromo[2.2]paracyclophane) possesses a high degree of symmetry. mdpi.com In contrast, the pseudo-ortho isomer (4,16-dibromo[2.2]paracyclophane) has its substituents in closer proximity, which can lead to increased steric interactions. researchgate.net The pseudo-geminal isomer (4,15-dibromo[2.2]paracyclophane) is often more readily accessible through electrophilic aromatic substitution of monosubstituted derivatives. nih.gov Each of these isomers, including the pseudo-meta variant, provides a unique three-dimensional structure that can be exploited in the design of complex molecules, catalysts, and materials. nih.govnih.gov
Structure
3D Structure
Properties
IUPAC Name |
5,12-dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Br2/c17-15-9-11-1-2-12-4-6-14(16(18)10-12)8-7-13(15)5-3-11/h3-6,9-10H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVHCBMSDDDSSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(CCC3=C(C=C1C=C3)Br)C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Pseudo Meta Dibromo 2.2 Paracyclophane and Its Derivatives
Direct Halogenation Approaches for Dibromo[2.2]paracyclophane Synthesis
Direct bromination of the parent [2.2]paracyclophane molecule is a common entry point to halogenated derivatives. However, controlling the regioselectivity of this reaction to favor a specific isomer is a significant challenge.
Regioselectivity and Yield Optimization in Bromination
The electrophilic aromatic substitution of [2.2]paracyclophane with bromine typically yields a mixture of isomeric dibromides. The distribution of these isomers is influenced by the reaction conditions, including the catalyst used. In an iron-catalyzed bromination, the reaction shows modest regioselectivity, with pseudo-para and pseudo-ortho dibromides being the major products. scispace.com The formation of pseudo-meta-dibromo[2.2]paracyclophane occurs, but it is a minor component of the product mixture.
A study on the bromination of [2.2]paracyclophane in carbon tetrachloride with iron powder as a catalyst reported the formation of a mixture of dibrominated products. acs.org While this study focused on the isolation of a specific isomer, it highlights the challenge of controlling the substitution pattern. The inherent reactivity of the [2.2]paracyclophane system, which is susceptible to electrophilic attack, leads to the formation of multiple products. lkouniv.ac.inuci.eduwikipedia.org
| Isomer | Yield (%) |
|---|---|
| pseudo-para-Dibromo[2.2]paracyclophane | 26% |
| pseudo-ortho-Dibromo[2.2]paracyclophane | 16% |
| This compound | 6% |
| para-Dibromo[2.2]paracyclophane | 5% |
This table is based on data reported for a typical iron-catalyzed bromination reaction and illustrates the modest regioselectivity, with the pseudo-meta isomer being a minor product. scispace.com
Separation Protocols for Pseudo-meta and Other Isomers
Given that direct bromination produces a mixture of isomers, efficient separation protocols are essential for isolating pure this compound. Standard chromatographic techniques are typically employed to separate the different dibromo[2.2]paracyclophane isomers. beilstein-journals.org The separation can be challenging due to the similar physical properties of the isomers. However, careful selection of the stationary and mobile phases in column chromatography allows for the isolation of the desired pseudo-meta product from the reaction mixture. Recrystallization can also be used as a purification method, as demonstrated in the isolation of a specific dibromo[2.2]paracyclophane isomer from a crude product mixture. acs.org
Multi-step Synthetic Strategies for Pseudo-meta Functionalization
To overcome the low yields and separation difficulties associated with direct bromination, multi-step synthetic strategies are often employed. These methods allow for greater control over the regiochemistry and enable the introduction of various functional groups.
Precursor Synthesis and Functional Group Interconversion
Multi-step syntheses often begin with a pre-functionalized [2.2]paracyclophane derivative. For instance, starting with a monosubstituted [2.2]paracyclophane can direct the position of the second incoming substituent. Functional group interconversions are also a key aspect of these strategies. For example, amino groups can be introduced via the direct amination of bromo[2.2]paracyclophanes using sodium azide. rsc.orgresearchgate.net This allows for the synthesis of various substituted amino[2.2]paracyclophane derivatives.
Pseudo-geminally substituted [2.2]paracyclophanes can serve as versatile precursors. For example, 4,15-diamino[2.2]paracyclophane has been used as a starting material for a variety of pseudo-geminally substituted derivatives. researchgate.net Similarly, 4,15-bis(carboxyl)[2.2]paracyclophane has been converted into a pseudo-geminal bis(acetyl) derivative, which can then undergo further transformations. mdpi.com These precursors can be subjected to reactions like Suzuki-Miyaura cross-coupling to introduce new functionalities. acs.orgnih.gov
Application of Electrophilic Aromatic Substitution for Functionalization
Electrophilic aromatic substitution remains a fundamental tool for the functionalization of the [2.2]paracyclophane core. scispace.com The mechanism of electrophilic aromatic substitution involves the attack of the electron-rich aromatic ring on an electrophile, forming a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.com The directing effects of existing substituents play a crucial role in determining the position of further substitution. wikipedia.org
In the context of dibromo[2.2]paracyclophanes, these compounds can serve as building blocks for more complex structures through reactions like transition-metal-catalyzed cross-coupling. researchgate.net For instance, this compound has been used in Suzuki-Miyaura cross-coupling reactions with aryl boronic acids to create more extended π-systems. acs.org
Isomerization and Rearrangement Pathways Affecting Dibromo[2.2]paracyclophanes
The interconversion of different isomers of disubstituted [2.2]paracyclophanes is a known phenomenon that can occur under thermal or photochemical conditions. These rearrangements proceed through the homolytic cleavage of one of the ethylene (B1197577) bridges, leading to a diradical intermediate. Rotation of a benzene (B151609) ring followed by radical recombination can lead to the formation of a different isomer. researchgate.net
For example, it has been shown that pseudo-geminal isomers can be thermally isomerized to the thermodynamically more favored pseudo-meta isomers. scispace.comresearchgate.net This isomerization is driven by the relief of steric repulsion between the two substituents in the pseudo-geminal arrangement. Similarly, microwave-assisted methods have been developed for the isomerization of pseudo-para-dibromo[2.2]paracyclophane to the corresponding pseudo-ortho isomer in DMF solution. scispace.comresearchgate.net
Thermal Isomerization Phenomena of Related Dibromo Isomers
Disubstituted [2.2]paracyclophanes can undergo isomerization at elevated temperatures, a process driven by the thermodynamic stability of the resulting isomers. researchgate.net This transformation proceeds through a mechanism involving the homolytic cleavage of one of the two-carbon bridges to form a diradical intermediate. scispace.com Subsequent bond rotation within this intermediate followed by ring closure leads to the formation of a different constitutional isomer. scispace.com
A clear example of this equilibrium is observed in the thermal treatment of bromoacetyl[2.2]paracyclophane isomers. When heated at 200°C, pseudo-gem-bromoacetyl[2.2]paracyclophane and pseudo-meta-bromoacetyl[2.2]paracyclophane equilibrate to form the same mixture of isomers. researchgate.net In this equilibrium, the pseudo-meta isomer is the dominant species by a significant margin. researchgate.net A similar thermal equilibrium exists between pseudo-para and pseudo-ortho isomers. researchgate.net Microwave-assisted methods have also been shown to be effective for isomerizing pseudo-para-dibromo[2.2]paracyclophane to its pseudo-ortho counterpart in a DMF solution. scispace.comresearchgate.net
| Isomer Pair | Conditions | Equilibrium Outcome | Reference |
|---|---|---|---|
| pseudo-gem/pseudo-meta Bromoacetyl[2.2]paracyclophane | 200°C, neat | Pseudo-meta isomer dominates by a factor of 5.8 | researchgate.net |
| pseudo-para/pseudo-ortho Bromoacetyl[2.2]paracyclophane | 200°C, neat | Pseudo-ortho isomer dominates by a factor of 1.2 | researchgate.net |
| pseudo-para/pseudo-ortho Dibromo[2.2]paracyclophane | Microwave, DMF | Isomerization to pseudo-ortho product | scispace.comresearchgate.net |
Photochemical Transformations in Dibromo[2.2]paracyclophane Systems
Similar to thermal activation, photochemical conditions can also induce the homolysis of an ethano bridge in the [2.2]paracyclophane core, leading to the formation of a diradical intermediate and subsequent isomerization. researchgate.net This process allows for the rearrangement between different constitutional isomers under specific light-induced conditions.
An example of such a transformation is the photochemical rearrangement of a pseudo-para substituted adduct to a pseudo-ortho product. researchgate.net The mechanism mirrors that of the thermal process, involving the formation of a diradical, bond rotation, and radical recombination to yield the isomerized product. researchgate.net While the broader field of paracyclophane photochemistry is extensive, including intra-annular photodimerizations and macrocyclizations, the isomerization of dibromo derivatives specifically leverages the cleavage and reformation of the strained ethylene bridges. nih.govnih.gov
Advanced Functionalization and Derivatization Strategies
The bromine atoms on this compound serve as versatile handles for introducing a wide range of functional groups and extending the molecular architecture through cross-coupling reactions.
Metal-Catalyzed Cross-Coupling Reactions of this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they are highly applicable to the functionalization of aryl halides like dibromo[2.2]paracyclophanes.
The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, has been successfully applied to bromo[2.2]paracyclophane derivatives. rsc.org This methodology allows for the introduction of various aryl and heteroaryl substituents onto the paracyclophane scaffold.
While specific protocols for this compound are tailored to the substrate, they generally follow established conditions for Suzuki-Miyaura couplings of aryl bromides. yonedalabs.com The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, a base, and a solvent system. The choice of these components can significantly impact the reaction's efficiency and outcome. yonedalabs.com For instance, palladium(II) acetate (B1210297) is a common catalyst precursor, and various phosphine ligands can be employed to form the active Pd(0) species. nih.gov Bases such as potassium carbonate, potassium phosphate, or organic bases are used to facilitate the transmetalation step. yonedalabs.comnih.gov
| Component | Examples | Purpose |
|---|---|---|
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst precursor |
| Ligand | PPh₃, SPhos, XPhos, RuPhos | Stabilizes and activates the Pd catalyst |
| Boron Reagent | Aryl boronic acids, Arylboronate esters (pinacol, MIDA), Potassium trifluoroborates | Nucleophilic coupling partner |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boron reagent for transmetalation |
| Solvent | Toluene, Dioxane, THF, DMF (often with water) | Solubilizes reactants and facilitates the reaction |
The Sonogashira-Hagihara reaction is a cross-coupling method used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is a cornerstone for the synthesis of arylalkynes and conjugated enynes. libretexts.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgnih.gov
The bromo substituents on the this compound core are suitable electrophilic partners for this transformation. This allows for the direct attachment of alkyne-containing moieties, which can serve as building blocks for more complex, rigid structures or as precursors for further functionalization. While copper-free Sonogashira variants have been developed, the classic conditions provide a reliable route for coupling. nih.gov
| Component | Examples | Role |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for the cross-coupling cycle |
| Copper(I) Co-catalyst | CuI | Facilitates the formation of a copper acetylide intermediate |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Acts as a solvent and neutralizes the H-X byproduct |
| Substrates | Aryl Bromide (e.g., Dibromo[2.2]paracyclophane), Terminal Alkyne | Coupling partners |
| Solvent | THF, DMF | Reaction medium |
The Mizoroki-Heck reaction facilitates the formation of a carbon-carbon bond by coupling an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgnumberanalytics.com This reaction is a powerful method for the synthesis of substituted alkenes. youtube.com The process involves several key steps within a catalytic cycle, including oxidative addition of the aryl halide to a Pd(0) species, migratory insertion of the alkene, and subsequent β-hydride elimination to release the product and regenerate the catalyst. numberanalytics.comnih.gov
This compound can serve as the aryl halide component in the Mizoroki-Heck reaction, enabling the introduction of vinyl groups onto the paracyclophane framework. This functionalization opens pathways to polymers and other materials with extended conjugation. The reaction conditions, particularly the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. fu-berlin.de
| Component | Examples | Function |
|---|---|---|
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst precursor |
| Ligand | PPh₃, P(o-tol)₃ | Modifies the electronic and steric properties of the catalyst |
| Base | Et₃N, NaOAc, K₂CO₃ | Neutralizes the H-X generated during the catalytic cycle |
| Substrates | Aryl Bromide (e.g., Dibromo[2.2]paracyclophane), Alkene | Reactants for C-C bond formation |
| Solvent | DMF, DMA, NMP, Toluene | Reaction medium, often high-boiling |
Regioselective Rieche Formylation on Dibromo[2.2]paracyclophane Scaffolds
The Rieche formylation is a powerful tool for introducing formyl groups onto aromatic rings. A practical synthetic method for preparing bis-(para)-pseudo-ortho and bis-(para)-pseudo-meta type 4,7,12,15-tetrasubstituted [2.2]paracyclophanes has been developed utilizing a regioselective double Rieche formylation. researchgate.netresearchgate.net This reaction was successfully applied to the corresponding dibromo[2.2]paracyclophanes. researchgate.netresearchgate.net
The reaction employs dichloromethyl methyl ether and titanium(IV) tetrachloride as the formylating agents. researchgate.net An interesting aspect of this reaction is the formation of benzal chloride derivatives as intermediates. researchgate.net The aldehydes react with the Rieche formylation agents to form these benzal chlorides, which are then hydrolyzed to yield the desired formylated products. researchgate.net This process involves an initial formylation to create an aldehyde, followed by a deoxygenative chlorination of the newly formed formyl group, and a subsequent second formylation. researchgate.net
This methodology provides an efficient route to aromatic dialdehydes from dibromo[2.2]paracyclophane precursors. researchgate.net For instance, the synthesis of racemic 4,12-dibromo-7,15-diformyl[2.2]paracyclophane has been achieved through this regioselective double Rieche formylation. researchgate.netresearchgate.net The synthetic utility of these formylated products is significant, as they serve as versatile intermediates for accessing various other functionalized tetrasubstituted [2.2]paracyclophane derivatives. researchgate.net
Table 1: Regioselective Rieche Formylation of Dibromo[2.2]paracyclophanes
| Starting Material | Reagents | Key Intermediate | Product | Significance |
|---|---|---|---|---|
| Dibromo[2.2]paracyclophanes | Dichloromethyl methyl ether, Titanium(IV) tetrachloride | Benzal chloride derivatives | 4,7,12,15-tetrasubstituted [2.2]paracyclophanes (e.g., 4,12-dibromo-7,15-diformyl[2.2]paracyclophane) | Provides a modular route to symmetrically tetrasubstituted PCPs. researchgate.netresearchgate.net |
Non-conventional Functionalization through C-H Bond Activation
While traditional functionalization of [2.2]paracyclophane often relies on electrophilic substitution, non-conventional strategies involving the direct activation of carbon-hydrogen (C-H) bonds have emerged as more atom-economical approaches. scispace.com These methods avoid the need for pre-functionalization, thereby reducing the number of synthetic steps. scispace.com However, achieving site selectivity is a major challenge due to the presence of multiple, chemically similar C-H bonds in the PCP molecule. scispace.com Recent progress has demonstrated the feasibility of regioselective C-H functionalization on the [2.2]paracyclophane scaffold. researchgate.netscispace.com
Recent advancements have led to the development of regioselective direct pseudo-ortho-metalation and ortho-halogenation. researchgate.netscispace.com This represents a significant breakthrough, as it provides direct access to specific isomers that can be challenging to obtain through other methods. The first example of a pseudo-ortho metallation on the [2.2]paracyclophane framework has been reported, which facilitates access to enantiopure compounds of this substitution pattern. dntb.gov.uanih.gov
By carefully selecting the directing group, it is possible to control the site of metalation. nih.gov For instance, slight modifications to the directing group can switch the selectivity between the pseudo-ortho, ortho, and C2-positions. nih.gov The mechanism of this directed metalation has been investigated using density functional theory (DFT) calculations. nih.gov Following metalation, the intermediate can be trapped with an electrophile, such as a halogenating agent, to achieve ortho-halogenation. scispace.com This strategy provides a more direct and efficient route to ortho-functionalized [2.2]paracyclophanes compared to traditional multi-step sequences. scispace.com
Table 2: C-H Activation for Pseudo-ortho-Metalation and Ortho-Halogenation
| Methodology | Key Feature | Substrate | Outcome | Reference |
|---|---|---|---|---|
| Directed Pseudo-ortho-Metalation | Use of a directing group to control regioselectivity. | [2.2]Paracyclophane derivatives | Formation of a pseudo-ortho metalated intermediate. | dntb.gov.uanih.gov |
| Ortho-Halogenation | Trapping of the metalated intermediate with a halogen source. | Pseudo-ortho metalated [2.2]paracyclophane | Direct formation of ortho-halogenated [2.2]paracyclophanes. | researchgate.netscispace.com |
In addition to ortho-functionalization, para-selective acetylation through C-H bond activation has also been reported as a non-conventional functionalization strategy. scispace.com This approach allows for the introduction of an acetyl group at the para-position of the [2.2]paracyclophane ring system, a position that can be difficult to access selectively through classical electrophilic substitution reactions. The development of such para-selective methods further expands the toolbox for creating specifically substituted [2.2]paracyclophane building blocks for various applications. researchgate.netscispace.com
Stereochemical Investigations and Chirality of Pseudo Meta Dibromo 2.2 Paracyclophane
Planar Chirality in Substituted [2.2]Paracyclophanes
Unlike more common forms of chirality centered on an atom (central chirality) or an axis (axial chirality), the chirality in substituted [2.2]paracyclophanes originates from the arrangement of substituents in a chiral plane. rsc.orguea.ac.uk
The parent [2.2]paracyclophane molecule is achiral due to the presence of multiple symmetry elements. However, the introduction of even a single substituent onto one of the aromatic rings is sufficient to break the molecule's plane of symmetry, rendering it chiral. uea.ac.uk This chirality arises because the rigid, bridged structure prevents free rotation of the benzene (B151609) rings relative to each other. Consequently, a substituted [2.2]paracyclophane and its mirror image are non-superimposable, resulting in a pair of enantiomers. beilstein-journals.orguea.ac.uk This phenomenon, known as planar chirality, is a defining characteristic of this class of compounds. The constrained three-dimensional shape and the resulting interactions between the aromatic decks are central to the unique properties of these molecules. beilstein-journals.org
In disubstituted [2.2]paracyclophanes, the specific arrangement of the two substituents determines the molecule's symmetry and, therefore, its chirality. For pseudo-meta-Dibromo[2.2]paracyclophane, the bromine atoms are located on different decks at positions that are neither directly opposite (pseudo-para) nor adjacent in projection (pseudo-ortho). This specific substitution pattern results in a molecule with C1 symmetry, meaning it lacks any elements of symmetry other than the identity element. This inherent lack of symmetry ensures that the molecule is chiral.
The presence and position of the bromine atoms significantly influence the molecule's chiroptical properties, such as its circular dichroism (CD) spectra. acs.org Studies on various brominated [2.2]paracyclophanes have shown that each isomer, including the pseudo-meta form, exhibits a unique CD spectrum, which can be used to characterize its absolute configuration. acs.org The electronic transitions responsible for these properties are sensitive to the substitution pattern, making chiroptical studies a powerful tool for stereochemical analysis.
Strategies for Chiral Resolution and Enantiopurification
The synthesis of substituted [2.2]paracyclophanes typically yields a racemic mixture (an equal mixture of both enantiomers). To study and utilize the specific properties of a single enantiomer, this mixture must be separated, a process known as chiral resolution. nih.govnih.gov Several strategies have been developed for the resolution and enantiopurification of planar chiral [2.2]paracyclophanes.
A classical and effective method for resolving racemates is through their conversion into a mixture of diastereomers. rsc.orgnih.gov This is achieved by reacting the racemic paracyclophane with a single, pure enantiomer of a chiral auxiliary. The resulting products, being diastereomers, have different physical properties (e.g., solubility, melting point, and chromatographic retention) and can be separated using standard laboratory techniques like column chromatography or fractional crystallization. nih.govnih.gov
For instance, a common approach involves esterification with a chiral acid or alcohol. In a method analogous to that used for other substituted [2.2]paracyclophanes, racemic this compound could be derivatized to a functional group (like a hydroxyl group) which is then reacted with a chiral auxiliary, such as a camphanoyl group. nih.gov The resulting diastereomeric esters can then be separated by silica (B1680970) gel column chromatography. nih.gov After separation, the chiral auxiliary is chemically removed to yield the two enantiomers of the paracyclophane derivative in their pure forms. nih.gov
Table 1: Example of Diastereomeric Resolution Strategy
| Step | Description | Technique Used |
|---|---|---|
| 1. Derivatization | Racemic paracyclophane is reacted with an enantiopure chiral auxiliary (e.g., chiral acid chloride). | Chemical Synthesis |
| 2. Formation | A mixture of two diastereomers is formed. | - |
| 3. Separation | The diastereomers are separated based on their different physical properties. | Column Chromatography / Crystallization |
| 4. Cleavage | The chiral auxiliary is removed from each separated diastereomer. | Hydrolysis or other cleavage reaction |
| 5. Isolation | The individual, enantiomerically pure paracyclophanes are isolated. | Purification |
This table illustrates a general strategy for resolution via diastereomer formation.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for the direct separation of enantiomers. sigmaaldrich.com This method utilizes a chiral stationary phase (CSP) within the HPLC column. The enantiomers in the racemic mixture interact differently with the CSP, leading to different retention times and, consequently, their separation into two distinct peaks. sigmaaldrich.com
This technique is widely used to determine the enantiomeric excess (ee) of resolved [2.2]paracyclophane derivatives. uea.ac.uk For preparative-scale separations, the fractions corresponding to each peak can be collected, providing the isolated, pure enantiomers. The choice of the CSP and the mobile phase is critical for achieving effective separation.
Table 2: Illustrative Chiral HPLC Conditions for Bromo[2.2]paracyclophane Analysis
| Parameter | Condition |
|---|---|
| Column | Chiral IA |
| Mobile Phase | n-heptane/Ethanol/Methanol (95:2.5:2.5) |
| Flow Rate | 1.0 mL/min |
| Temperature | 20 °C |
| Detection | UV at 210 nm |
Data based on conditions reported for a related monosubstituted bromo[2.2]paracyclophane and serves as an example of the technique. uea.ac.uk
Kinetic resolution is a dynamic method that relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. dicp.ac.cnrsc.org In this process, one enantiomer reacts faster than the other, allowing for the separation of the faster-reacting enantiomer (as a product) from the slower-reacting, unreacted enantiomer. researchgate.net The efficiency of a kinetic resolution is described by its selectivity factor (s), where a high s-factor indicates a large difference in reaction rates and better separation. dicp.ac.cnbeilstein-journals.org
Several catalytic systems have been successfully applied to the kinetic resolution of [2.2]paracyclophane derivatives.
Acylative Kinetic Resolution : Chiral isothiourea catalysts have been employed for the acylative kinetic resolution of 4-hydroxy[2.2]paracyclophane. beilstein-journals.orgnih.gov In this method, the racemic alcohol is acylated, with the catalyst preferentially acylating one enantiomer over the other. This allows for the separation of the resulting ester from the unreacted alcohol.
Palladium-Catalyzed Kinetic Resolution : Palladium complexes with chiral ligands have been used to resolve [2.2]paracyclophane-derived imines through the enantioselective addition of arylboronic acids. dicp.ac.cnrsc.org This approach has demonstrated high selectivity factors, providing access to both the addition product and the recovered starting material in high enantiomeric purity. dicp.ac.cn
These methodologies provide powerful tools for accessing enantiomerically pure planar chiral building blocks like this compound for applications in asymmetric synthesis and materials science. rsc.orgdicp.ac.cn
Utilization of Chiral Auxiliaries in Synthetic Pathways
The synthesis of enantiomerically pure pseudo-meta substituted [2.2]paracyclophanes often relies on the resolution of racemic mixtures. A key strategy in this endeavor is the use of chiral auxiliaries, which temporarily introduce a chiral center to the molecule, allowing for the separation of the resulting diastereomers.
A notable example involves the optical resolution of a racemic bis-(para)-pseudo-meta-type [2.2]paracyclophane, specifically 4,15-dibromo-7,12-dihydroxy[2.2]paracyclophane, which serves as a precursor or analogue to the target compound. nih.gov In this method, a chiral camphanoyl group is employed as the chiral auxiliary. nih.gov The process involves the following key steps:
Diastereomer Formation: The racemic dihydroxy-dibromo[2.2]paracyclophane is reacted with a chiral camphanoyl derivative, leading to the formation of a mixture of diastereoisomers.
Separation: These diastereoisomers, unlike the original enantiomers, possess different physical properties. This difference allows for their separation using standard laboratory techniques, such as silica gel column chromatography. nih.gov
Auxiliary Cleavage: Once separated, the chiral auxiliary is removed through a chemical reaction, typically hydrolysis, to yield the individual, enantiopure (Rp)- and (Sp)-4,15-dibromo-7,12-dihydroxy[2.2]paracyclophanes. nih.gov
This diastereomer method provides an effective pathway to access enantiopure pseudo-meta-substituted [2.2]paracyclophanes, which are valuable as chiral building blocks in various applications. nih.gov
Determination of Absolute Configuration
Establishing the absolute configuration of the planar chiral this compound is critical for its application in asymmetric synthesis and materials science. The non-superimposable mirror-image structures, designated as (Rp) and (Sp), are typically assigned using a combination of powerful analytical techniques. nih.gov The primary methods for this unambiguous determination are X-ray crystallographic analysis and Circular Dichroism (CD) spectroscopy. nih.gov
X-ray Crystallographic Analysis for Stereochemical Assignment
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline compound, providing unequivocal proof of its absolute configuration. For novel, enantiopure 4,15-disubstituted [2.2]paracyclophanes, single-crystal X-ray diffraction analysis is the gold standard for assigning the (Rp) or (Sp) configuration. nih.gov
The technique involves irradiating a single crystal of an enantiomerically pure sample with X-rays and analyzing the resulting diffraction pattern. This analysis yields a detailed electron density map of the molecule, revealing the precise spatial arrangement of each atom. This allows for the direct visualization of the molecule's stereochemistry and the unambiguous assignment of its planar chirality. rcsi.com While a powerful tool, its application is contingent upon the ability to grow high-quality single crystals of the compound suitable for diffraction analysis.
Circular Dichroism (CD) Spectroscopy for Configuration Correlation
Circular Dichroism (CD) spectroscopy is a vital chiroptical technique used to investigate chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For planar chiral [2.2]paracyclophanes, CD spectroscopy provides a characteristic "fingerprint" for each enantiomer. acs.orgnih.gov
The absolute configuration of this compound can be confidently assigned by comparing its experimental CD spectrum with spectra predicted by quantum chemical calculations. nih.govacs.org This combined experimental and theoretical approach has proven highly reliable for this class of compounds. acs.org
Key findings from CD spectroscopic studies on dibromo[2.2]paracyclophanes include:
Strong Cotton Effects: The compounds exhibit strong, multi-signate Cotton effects (CEs) corresponding to the 1Lb, 1La, and 1B electronic transitions of the constituent bromobenzene (B47551) chromophores. acs.orgnih.govacs.org
Configuration Assignment: For a series of brominated [2.2]paracyclophanes, including the pseudo-meta isomer, the enantiomer that elutes first from a chiral HPLC column has been consistently assigned the Rp absolute configuration. acs.orgacs.org This assignment is based on the excellent agreement between the measured CD spectra and theoretical calculations. acs.org The Rp enantiomers typically exhibit a negative CE for the 1Lb band and a positive CE for the 1La band. acs.org
High Molar Dichroism: The inherent chirality of the pseudo-meta [2.2]paracyclophane unit can induce remarkable chiroptical responses in larger molecular structures. When incorporated into all-carbon macrocycles, these units lead to exceptionally high molar circular dichroism values, demonstrating their potent influence on the chiroptical properties of supramolecular systems. chemrxiv.org
The table below summarizes typical CD spectral characteristics observed for the first-eluted enantiomers of various dibromo[2.2]paracyclophane isomers, allowing for a comparative analysis.
| Isomer | Transition Band | Observed Cotton Effect Sign | Assigned Absolute Configuration |
| pseudo-meta | 1Lb | Negative | Rp |
| 1La | Positive | Rp | |
| pseudo-ortho | 1Lb | Negative | Rp |
| 1La | Positive | Rp | |
| pseudo-para | 1Lb | Negative | Rp |
| 1La | Positive | Rp | |
| Data derived from studies on first-eluted enantiomers from chiral HPLC. acs.orgacs.org |
This powerful combination of experimental measurement and theoretical validation makes CD spectroscopy an indispensable tool for correlating the chiroptical properties of this compound with its absolute stereochemical structure. acs.orgacs.org
Reactivity Profiles and Mechanistic Insights of Pseudo Meta Dibromo 2.2 Paracyclophane
Halogen-Metal Exchange Reactivity in Pseudo-meta Isomers
Halogen-metal exchange is a cornerstone of organometallic chemistry, providing a powerful method for generating nucleophilic carbon centers for further functionalization. wikipedia.org In the context of dibromo[2.2]paracyclophane isomers, this reaction is critical for creating monolithiated species that serve as precursors for a wide array of derivatives.
Challenges and Specific Conditions for Halogen-Lithium Exchange
The halogen-lithium exchange on aryl bromides is typically a rapid, kinetically controlled process, often conducted at cryogenic temperatures to minimize side reactions. wikipedia.orgnih.gov The reaction involves treating the aryl bromide with an organolithium reagent, most commonly n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O). harvard.edu
However, a significant challenge in the functionalization of pseudo-meta-dibromo[2.2]paracyclophane is its comparatively low reactivity in this exchange reaction. Research has indicated that the 4,13-dibromo isomer (pseudo-meta) is considerably less prone to undergo halogen-metal exchange compared to its pseudo-ortho and pseudo-para counterparts. acs.org This inherent reluctance necessitates carefully optimized conditions to achieve efficient monolithiation without promoting unwanted side reactions, such as double exchange or reaction with the solvent.
To overcome this reduced reactivity, specific protocols have been developed. These typically involve the slow addition of an organolithium reagent to a solution of the dibromide at very low temperatures, often -78 °C or below, to control the exothermic reaction and enhance selectivity. nih.gov The choice of organolithium reagent and solvent system is critical to favoring the desired single exchange event.
| Parameter | Condition | Purpose |
| Reagent | n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) | To initiate the bromine-lithium exchange. |
| Solvent | Tetrahydrofuran (THF) or Diethyl ether (Et₂O) | To solubilize reactants and stabilize the organolithium intermediate. |
| Temperature | Typically -78 °C | To control reactivity, enhance selectivity for mono-lithiation, and prevent side reactions. nih.govharvard.edu |
| Stoichiometry | ~1 equivalent of organolithium reagent | To favor the formation of the mono-lithiated species over the di-lithiated product. |
Table 1: Typical conditions for achieving selective halogen-lithium exchange.
Comparative Reactivity with Pseudo-ortho and Pseudo-para Isomers
The substitution pattern on the [2.2]paracyclophane core has a profound impact on the rate and efficiency of the halogen-metal exchange. The pseudo-meta isomer stands out for its diminished reactivity in comparison to the pseudo-ortho (4,16-dibromo) and pseudo-para (4,12-dibromo) isomers. acs.org This difference is likely attributable to a combination of steric and electronic factors unique to the pseudo-meta arrangement, which may affect the accessibility of the bromine atom to the organolithium reagent or the stability of the resulting lithiated intermediate.
The higher reactivity of the pseudo-ortho and pseudo-para isomers makes them more straightforward substrates for transformations requiring initial halogen-metal exchange. This difference in reactivity is a critical consideration in the strategic design and synthesis of disubstituted [2.2]paracyclophane derivatives. mdpi.com While all isomers can be functionalized, the conditions required for the pseudo-meta isomer must be more rigorously controlled to achieve comparable yields.
| Isomer | Substitution Pattern | Relative Reactivity in Halogen-Metal Exchange |
| Pseudo-ortho-dibromo[2.2]paracyclophane | 4,16-dibromo | High |
| Pseudo-para-dibromo[2.2]paracyclophane | 4,12-dibromo | High |
| This compound | 4,13-dibromo | Low acs.org |
Table 2: Comparative reactivity of dibromo[2.2]paracyclophane isomers.
Electrophilic and Nucleophilic Aromatic Substitution Considerations
The aromatic decks of [2.2]paracyclophane, while strained, can undergo substitution reactions typical of benzene (B151609) derivatives. The presence of two bromine atoms on the this compound framework significantly influences the regioselectivity and rate of these reactions.
For electrophilic aromatic substitution (EAS), the bromine atoms act as deactivating groups due to their strong inductive electron-withdrawing effect. libretexts.org This effect reduces the electron density of the aromatic rings, making them less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted [2.2]paracyclophane. However, through resonance, the halogens' lone pairs can help stabilize the positive charge in the arenium ion intermediate, directing incoming electrophiles to the ortho and para positions relative to the bromine atoms. libretexts.orgyoutube.com Therefore, any successful electrophilic substitution on this compound would be expected to occur at the available positions ortho or para to the existing bromines. It is also important to note that reactions on the strained paracyclophane system can be complex; for instance, the nitration of [2.2]paracyclophane itself can lead to unexpected rearrangement products, a possibility that must be considered. beilstein-journals.org
Nucleophilic aromatic substitution (SNAr) is generally challenging on aryl halides unless the ring is activated by potent electron-withdrawing groups, such as nitro groups, positioned ortho or para to the leaving group. youtube.com Bromine atoms are not sufficiently activating for SNAr reactions under standard conditions. Consequently, this compound is not expected to be a reactive substrate for this type of transformation. However, it has been shown that perfluoro[2.2]paracyclophane is exceptionally reactive towards nucleophiles, indicating that the electronic nature of the paracyclophane core can be modified to facilitate such reactions. nih.gov
Radical Reaction Pathways in Dibromo[2.2]paracyclophane Systems
While ionic pathways often dominate the chemistry of [2.2]paracyclophanes, radical mechanisms also play a role in certain transformations. One of the most prominent examples is the thermal isomerization that interconverts dibromo[2.2]paracyclophane isomers. This process, which occurs at elevated temperatures (e.g., 180°C), proceeds through the homolytic cleavage of one of the ethylene (B1197577) bridges to form a diradical intermediate. researchgate.net Subsequent rotation and ring closure lead to a mixture of isomers.
Furthermore, the halogen-lithium exchange reaction itself, while typically viewed as an ionic process, may have a competing pathway involving single-electron transfer (SET), which generates radical intermediates. princeton.edu This radical pathway becomes more significant at higher temperatures or with less coordinating solvents.
Finally, certain synthetic reactions involving dibromo[2.2]paracyclophane precursors may proceed via radical intermediates. For example, brominations using reagents like N-bromosuccinimide (NBS), particularly with radical initiators, can introduce bromine atoms onto the paracyclophane scaffold through a radical chain mechanism. mdpi.com
Advanced Applications in Chemical Sciences
Pseudo-meta-Dibromo[2.2]paracyclophane as a Building Block in Organic Synthesis
This compound is a significant, albeit less common, isomer of dibrominated [2.2]paracyclophane. While electrophilic bromination of the parent [2.2]paracyclophane yields pseudo-para- and pseudo-ortho-dibromides as the major products, the pseudo-meta isomer is typically formed in smaller amounts, around 6%. nih.gov Despite its lower accessibility, its unique substitution pattern makes it a valuable precursor in specialized synthetic applications, particularly for creating molecules with specific three-dimensional orientations.
The bromine atoms on the this compound scaffold serve as versatile handles for introducing a wide array of functional groups through various cross-coupling reactions. This allows for the systematic construction of complex, multi-substituted [2.2]paracyclophane derivatives.
Researchers have successfully employed this compound in Suzuki-Miyaura cross-coupling reactions. acs.org For instance, coupling it with 4- or 3-(tert-butylthio)phenyl boronic acid provides access to paracyclophane derivatives with different substitution patterns, which are instrumental in studying molecular electronics. acs.org This highlights its role in creating precisely engineered molecular wires. Another example involves the conversion of the dibromo derivative into dicarboxy [2.2]paracyclophane, which can then be used as a linker in the design of metal-organic frameworks (MOFs). mdpi.com
The transformation into other functional groups is also a key application. For example, derivatives like pseudo-meta-amino-bromo [2.2]paracyclophane have been synthesized, demonstrating that the bromine atoms can be selectively replaced to introduce nitrogen-containing moieties. nih.gov These functionalized paracyclophanes are crucial intermediates for developing more complex molecules, including ligands for catalysis and components for advanced materials. beilstein-journals.org
Table 1: Selected Functionalization Reactions of this compound
| Reactant | Reagents | Product | Application | Reference |
|---|---|---|---|---|
| This compound | 4-(tert-butylthio)phenyl boronic acid, Pd catalyst | ps-meta-PCP with para-phenyl anchors | Molecular Wires | acs.org |
| This compound | 3-(tert-butylthio)phenyl boronic acid, Pd catalyst | ps-meta-PCP with meta-phenyl anchors | Molecular Wires | acs.org |
| This compound | 1. Lithiation, 2. CO2 | pseudo-meta-dicarboxy[2.2]paracyclophane | MOF Linkers | mdpi.com |
The rigid, face-to-face arrangement of the benzene (B151609) rings in [2.2]paracyclophane prevents free rotation, leading to planar chirality when appropriately substituted. researchgate.net The pseudo-meta substitution pattern results in a C2-symmetric chiral molecule. This inherent chirality makes its derivatives highly valuable as ligands in asymmetric catalysis.
Enantiopure pseudo-meta-disubstituted [2.2]paracyclophanes can be used to construct chiral environments around a metal center, enabling high stereocontrol in chemical reactions. While the direct use of this compound in catalysis is less documented than its pseudo-ortho and pseudo-para counterparts, its derivatives are key components. For example, the synthesis of optically active π-stacked molecules often relies on enantiopure disubstituted [2.2]paracyclophane building blocks. researchgate.net The development of planar chiral ligands, such as those containing oxazoline (B21484) moieties, has been a significant area of research, with various regioisomers being synthesized for use in asymmetric catalysis. nih.govacs.org The unique geometry of the pseudo-meta isomer offers a distinct spatial arrangement of catalytic groups, potentially leading to different selectivity profiles compared to other isomers. rsc.org
Integration into Polymeric Architectures
The rigid and three-dimensional structure of this compound makes it an attractive monomer for the synthesis of novel polymers with controlled architectures. Its incorporation into a polymer backbone can enforce specific spatial arrangements and facilitate through-space electronic interactions.
This compound is a precursor to monomers used in the synthesis of π-stacked conjugated polymers. A common strategy involves converting the dibromo derivative into a more reactive monomer, such as pseudo-meta-diethynyl[2.2]paracyclophane. mdpi.com This diethynyl monomer can then undergo polymerization with a suitable comonomer, such as a diiodobenzene derivative, via Sonogashira-Hagihara cross-coupling.
This approach yields a poly(arylene ethynylene) (PAE) type polymer where the pseudo-meta-[2.2]paracyclophane units are integrated into the main chain. mdpi.com The structure of the paracyclophane forces the conjugated polymer chain to adopt a π-stacked arrangement, where the aromatic units are held in close proximity, facilitating through-space conjugation. nih.govmdpi.com
The specific substitution pattern of the paracyclophane unit has a profound impact on the resulting polymer's properties. The pseudo-meta linkage creates a unique U-shaped turn in the polymer architecture. rsc.org
Optical Properties: The incorporation of pseudo-meta-[2.2]paracyclophane units into a conjugated polymer leads to notable changes in its optical properties. The UV-vis absorption spectra of these polymers show a red-shift as the number of stacked units increases, which is indicative of extended through-space conjugation. mdpi.com These polymers also exhibit broad absorption bands that are attributed to intermolecular π-π interactions. mdpi.com When comparing polymers made from pseudo-ortho, pseudo-meta, and pseudo-para isomers, researchers have found no essential differences in their fundamental optical properties, suggesting that through-space conjugation is a dominant feature regardless of the specific linkage. mdpi.com
Electronic Properties: The pseudo-meta linkage is particularly interesting for electronic applications. Theoretical studies have reported that the pseudo-meta-linked [2.2]paracyclophane is symmetry-allowed for electron transport. mdpi.com This makes polymers incorporating this structure promising candidates for use as single molecular wires that can transfer electrons effectively. mdpi.com In contrast, studies on single-molecule junctions have shown that for para-phenyl-anchored systems, the pseudo-meta-PCP core results in a mechanosensitivity that is absent in the pseudo-para-PCP core, highlighting the subtle but critical influence of the substitution pattern on conductance. acs.org
Chiroptical Properties: Since pseudo-meta-disubstituted [2.2]paracyclophane is chiral, using an enantiopure monomer allows for the synthesis of optically active π-stacked polymers. mdpi.com This opens the door to materials with circularly polarized luminescence (CPL), which are valuable in advanced display and photonics technologies. rsc.org The U-shaped structure derived from the pseudo-meta isomer has been compared to the S-shaped structure from the pseudo-para isomer, with each conformation inducing distinct helical structures and CPL characteristics in stacked molecules. rsc.org
The unique properties imparted by the pseudo-meta-[2.2]paracyclophane unit make its derived polymers and molecules suitable for several advanced applications.
Molecular Electronics: The predicted efficiency of electron transport makes these polymers candidates for single-molecule wires, a fundamental component in the miniaturization of electronic circuits. acs.orgmdpi.com
Chiroptical Materials: The ability to synthesize optically active polymers from enantiopure pseudo-meta monomers is crucial for developing materials that can emit or interact with circularly polarized light. mdpi.com These materials are sought after for applications in 3D displays, security inks, and spintronics. rsc.org
Organic Electronics: The through-space conjugation and π-stacking can be exploited in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and photovoltaic devices, where charge transport and exciton dynamics are critical for performance. nih.govnih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| [2.2]Paracyclophane |
| pseudo-para-Dibromo[2.2]paracyclophane |
| pseudo-ortho-Dibromo[2.2]paracyclophane |
| 4-(tert-butylthio)phenyl boronic acid |
| 3-(tert-butylthio)phenyl boronic acid |
| pseudo-meta-dicarboxy[2.2]paracyclophane |
| pseudo-meta-amino-bromo [2.2]paracyclophane |
| pseudo-meta-diethynyl[2.2]paracyclophane |
| Diiodobenzene |
Ligand Design and Supramolecular Chemistry
The unique three-dimensional structure of this compound, characterized by two co-facially stacked benzene rings, makes it a valuable scaffold in ligand design and supramolecular chemistry. researchgate.netkit.edu Its rigid framework and planar chirality allow for the precise spatial arrangement of donor motifs, influencing the properties of resulting metal complexes and supramolecular assemblies. kit.edu
This compound Derived Ligands for Metal Complexes
The pseudo-meta substitution pattern on the [2.2]paracyclophane core is instrumental in creating ligands that can enforce specific geometries and distances between metal centers. researchgate.netkit.edu This is particularly relevant in the design of multinuclear metal complexes where cooperative effects are desired for catalysis or materials applications. researchgate.net By grafting chelating groups containing nitrogen, oxygen, or phosphorus onto the pseudo-meta scaffold, ligands can be synthesized that position metal moieties in a well-defined spatial relationship. researchgate.net
For instance, isostructural ligands with nitrile (Lnit) and isonitrile (Liso) groups have been synthesized from precursors with a pseudo-meta [2.2]paracyclophane backbone. researchgate.net These ligands demonstrate how the paracyclophane unit can be functionalized to create specific binding sites for metals, leading to the formation of diverse coordination complexes. researchgate.net The inherent planar chirality of the pseudo-meta-disubstituted scaffold also allows for the synthesis of enantiomerically pure ligands, which are crucial for applications in asymmetric catalysis. kit.eduresearchgate.net
Formation of Multifunctional Lanthanide Complexes
While the pseudo-meta-[2.2]paracyclophane framework is a versatile platform for creating diverse metal complexes, specific details on its application in the formation of multifunctional lanthanide complexes are not extensively covered in the available literature. The design principles used for other metal complexes, such as controlling metal-to-metal distance and orientation, could theoretically be applied to lanthanide ions to develop materials with specific magnetic or luminescent properties.
Assembly of Supramolecular Structures
The defined geometry of ligands derived from pseudo-meta-[2.2]paracyclophane directs their assembly into complex supramolecular structures. researchgate.net Racemic ligands featuring this scaffold can undergo self-recognition or self-discrimination processes during coordination with metal ions, leading to either heterochiral or homochiral assemblies. researchgate.net
Examples of such assemblies include:
Binuclear Macrocycles: With mercury(II), a pseudo-meta derived ligand forms a 26-membered heterochiral macrocycle. researchgate.net
Coordination Polymers: With cadmium(II), the same ligand type assembles into one-dimensional (1D) looped chain coordination polymers. researchgate.net
Homochiral Polymers: Spontaneous resolution upon coordination with silver(I) can lead to the formation of two-dimensional (2D) homochiral coordination polymers as a racemic conglomerate. researchgate.net
Furthermore, optically active pseudo-meta-disubstituted [2.2]paracyclophane has been used as a chiral building block to synthesize U-shaped, π-stacked molecules that exhibit circularly polarized luminescence. rsc.org This highlights the role of the pseudo-meta substitution pattern in creating ordered, functional supramolecular systems. rsc.org
Molecular Electronics and Single-Molecule Conductance
The pseudo-meta substitution pattern in [2.2]paracyclophane has been shown to play a critical role in the charge transport properties at the single-molecule level. Its electronic characteristics have been investigated in molecular junctions, revealing unique behaviors related to quantum interference and mechanosensitivity. nih.govnih.gov
Investigation of Quantum Interference Effects in Charge Transport
Quantum interference (QI) significantly influences the electrical conductance of single-molecule junctions. nih.govacs.org In molecules based on the [2.2]paracyclophane core, the substitution pattern dictates whether charge transport is enhanced by constructive QI (CQI) or suppressed by destructive QI (DQI). nih.govacs.org
Theoretical predictions suggest that for the [2.2]paracyclophane subunit, the typical rules of QI observed in simple benzene systems are inverted: the pseudo-meta linkage is predicted to exhibit CQI and thus higher conductance, whereas the pseudo-para linkage should be suppressed by DQI. nih.govacs.orgnih.gov
Role of Substitution Pattern on Electronic Transparency and Mechanosensitivity
The substitution pattern affects not only the absolute conductance but also the molecule's response to mechanical strain. nih.govnih.gov Electronic transparency, or the efficiency of charge transport, is directly linked to the connectivity of the molecular backbone. acs.org
For [2.2]paracyclophane derivatives, a key finding is the stark difference in mechanosensitivity between isomers. nih.govnih.gov Single-molecule junctions incorporating the pseudo-para-PCP core show large conductance variations when the distance between the electrodes is modulated. nih.govnih.gov This high mechanosensitivity is attributed to the presence of a DQI feature near the Fermi energy. nih.gov
Conversely, junctions made with the pseudo-meta-PCP core are notably mechanosensitive, showing no significant conductance changes during electrode modulation experiments. nih.govnih.gov This behavior indicates a relatively constant conductance over the probed displacement range, consistent with the absence of a DQI dip. tudelft.nl The gauge factor (GF), a measure of mechanosensitivity, quantifies this difference.
| Compound Name | Substitution Pattern (Core-Anchor) | Most Probable Conductance (G0) |
|---|---|---|
| ps-para-para-PCP | pseudo-para-para | 1.3 × 10-5 |
| ps-meta-para-PCP | pseudo-meta-para | 2.2 × 10-5 |
| ps-para-meta-PCP | pseudo-para-meta | Below detection limit |
| ps-meta-meta-PCP | pseudo-meta-meta | Below detection limit |
Theoretical and Computational Investigations of Pseudo Meta Dibromo 2.2 Paracyclophane
Density Functional Theory (DFT) Studies of Molecular Structure and Conformation
DFT studies are fundamental to understanding the three-dimensional arrangement and electronic landscape of pseudo-meta-dibromo[2.2]paracyclophane.
The theoretical reproduction of the [2.2]paracyclophane structure presents a notable challenge for computational methods, making the system a benchmark for assessing the accuracy of theoretical approaches nih.gov. Standard DFT functionals, such as B3LYP, have been shown to incorrectly predict a planar, D2h symmetry for the parent [2.2]paracyclophane, failing to capture the characteristic twist between the two benzene (B151609) rings nih.gov. While methods like Møller–Plesset perturbation theory (MP2) can circumvent this failure, they tend to overestimate the dihedral angle nih.gov.
The electronic properties of this compound are largely dictated by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations are crucial for visualizing these orbitals and predicting the molecule's electronic behavior.
Theoretical studies have predicted that charge transport through pseudo-meta-substituted [2.2]paracyclophane is dominated by constructive quantum interference (CQI) acs.orgnih.gov. This contrasts sharply with the pseudo-para isomer, where destructive quantum interference (DQI) is predicted to suppress charge transport acs.orgnih.gov. This inversion of the typical "rule-of-thumb" where para-substitution leads to good transport and meta-substitution leads to poor transport highlights the unique electronic structure of the [2.2]paracyclophane core acs.orgnih.gov. The spatial distribution and symmetry of the HOMO and LUMO orbitals, as determined by DFT, are responsible for these distinct quantum interference effects acs.orgnih.gov.
| Isomer Type | Predicted Quantum Interference Effect | Expected Conductance Characteristic |
|---|---|---|
| pseudo-meta-PCP | Constructive (CQI) | Higher, more uniform transmission |
| pseudo-para-PCP | Destructive (DQI) | Suppressed, with anti-resonance in HOMO-LUMO gap |
Computational Analysis of Chiroptical Properties
Due to the planar chirality of the [2.2]paracyclophane scaffold, its substituted derivatives are chiral and exhibit chiroptical properties, such as circular dichroism (CD). Computational methods are vital for interpreting these properties.
Quantum chemical calculations have been highly successful in simulating the CD spectra of dibromo[2.2]paracyclophanes acs.orgacs.org. These isomers exhibit strong, multi-signate Cotton effects corresponding to the 1Lb, 1La, and 1B transitions of the bromobenzene (B47551) chromophores within the molecule nih.govacs.orgacs.org. Theoretical calculations have been shown to reproduce these complex CD features effectively, capturing the shape and sign of the Cotton effects observed experimentally acs.orgacs.org. The simulations also successfully replicate the subtle spectral differences that arise from the specific substitution pattern of the bromine atoms acs.org.
A key application of computational chemistry in this area is the determination of the absolute configuration of chiral molecules. For this compound and its isomers, the absolute configurations of enantiomers separated by chiral HPLC have been unambiguously assigned by comparing the experimentally measured CD spectra with the theoretically calculated spectra acs.orgnih.govresearchgate.net.
In a study of various mono- and dibromo[2.2]paracyclophanes, it was found that the enantiomer that elutes first from the chiral column consistently exhibits a specific CD pattern (negative Cotton effect at the 1Lb band and positive at the 1La band) acs.org. Quantum chemical calculations reproduced these features and allowed the assignment of the Rp absolute configuration to these first-eluted enantiomers in all cases examined acs.org. This powerful combination of experimental and theoretical CD analysis provides a reliable method for stereochemical assignment in this class of compounds nih.gov.
| Experimental Observation | Theoretical Calculation | Assigned Absolute Configuration |
|---|---|---|
| First-eluting enantiomer from chiral HPLC | Calculated CD spectrum matches experimental data | Rp |
| Negative Cotton Effect at 1Lb band | Simulation correctly predicts negative sign | Rp |
| Positive Cotton Effect at 1La band | Simulation correctly predicts positive sign | Rp |
Modeling of Charge Transport and Quantum Interference
The unique three-dimensional structure of the [2.2]paracyclophane core makes its derivatives, including this compound, interesting candidates for molecular wires in single-molecule junctions. Theoretical modeling is essential for understanding and predicting their charge transport properties.
Investigations combining mechanically controlled break junction (MCBJ) experiments with DFT and the Landauer formalism have explored the influence of the substitution pattern on conductance acs.orgnih.govresearchgate.net. These studies reveal that the pseudo-meta substitution pattern on the central [2.2]paracyclophane core leads to fundamentally different transport behavior compared to the pseudo-para pattern acs.orgnih.gov.
For molecules with a central pseudo-meta-PCP unit, a relatively constant and uniform transmission is predicted within the HOMO-LUMO gap acs.org. This is attributed to constructive quantum interference (CQI) between the frontier molecular orbitals nih.gov. Consequently, the conductance of pseudo-meta-PCP junctions lacks the significant mechanosensitivity observed in their pseudo-para counterparts acs.orgnih.gov. In contrast, pseudo-para-PCP junctions exhibit a tunable destructive quantum interference (DQI) feature, which appears as a sharp dip or anti-resonance in the transmission spectrum within the HOMO-LUMO gap, making their conductance highly sensitive to mechanical stretching acs.orgnih.gov. The theoretical models based on DFT successfully rationalize these experimental findings, confirming that the connectivity of the [2.2]paracyclophane core is a key determinant of quantum interference and, therefore, the charge transport characteristics of the molecular junction acs.orgnih.govresearchgate.net.
Landauer Formalism and Nonequilibrium Green's Function (NEGF) Applications
Theoretical models based on the Landauer formalism, combined with density functional theory (DFT) and nonequilibrium Green's function (NEGF) methods, have been instrumental in elucidating the electrical conductance of molecular wires derived from this compound. acs.orgnih.gov This computational framework allows for the calculation of electron transmission through a single molecule connected between two electrodes, providing insights into how the molecular structure dictates its conductive properties.
The electronic transport characteristics are described in terms of the Landauer formalism, which is expressed through NEGF methods. nih.gov These theoretical calculations are crucial for interpreting experimental findings in single-molecule junction studies. acs.orgnih.gov For instance, in studies of [2.2]paracyclophane-based molecular wires, the experimental results are often rationalized by quantum interference (QI) effects between molecular frontier orbitals, which are revealed through DFT-based calculations. acs.orgnih.gov
Researchers have noted that while for simple benzene systems a para connection is typically associated with high conductance due to constructive quantum interference (CQI) and a meta connection with low conductance due to destructive quantum interference (DQI), this rule of thumb appears to be inverted for the [2.2]paracyclophane subunit itself. acs.org Theoretical predictions have suggested that charge transport through a pseudo-meta-substituted [2.2]paracyclophane core would be facilitated by CQI. researchgate.net
Prediction of Conductance Levels and Mechanosensitivity
Computational studies have been pivotal in predicting the conductance levels and the response to mechanical strain (mechanosensitivity) of molecules containing the pseudo-meta [2.2]paracyclophane core. These predictions are often compared with experimental data from mechanically controlled break junction (MCBJ) experiments.
Theoretical calculations based on DFT-NEGF have shown that the substitution pattern in [2.2]paracyclophane derivatives is a key determinant of their conductance. acs.orgnih.gov For molecular wires where the pseudo-meta [2.2]paracyclophane core is linked to phenyl groups with a para connection for anchoring to electrodes, a measurable conductance is predicted and observed. acs.orgnih.gov However, when the anchoring phenyl groups have a meta connection, the conductance is predicted to be significantly lower. acs.orgnih.gov In some cases, the conductance of these meta-phenyl-anchored paracyclophanes was found to be below the detection limit of the experimental setup, even at increased bias voltages. nih.gov
A significant finding from both theoretical modeling and experimental observation is the lack of mechanosensitivity in the pseudo-meta [2.2]paracyclophane core. acs.orgnih.gov In contrast to the pseudo-para-coupled paracyclophane core, which exhibits large variations in conductance with changes in electrode separation, the conductance of the pseudo-meta isomer remains largely insensitive to such mechanical manipulations. acs.orgnih.gov This absence of mechanosensitivity is a key predicted and observed characteristic of the pseudo-meta substitution pattern in these molecular systems. acs.org
Table 1: Comparison of Theoretical and Experimental Conductance for [2.2]Paracyclophane Derivatives
| Compound | Central Core Substitution | Anchoring Phenyl Substitution | Predicted Conductance Behavior | Experimental Conductance (G/G₀) | Mechanosensitivity |
|---|---|---|---|---|---|
| ps-meta-para-PCP | pseudo-meta | para | Measurable | 2.2 x 10⁻⁵ | Absent |
| ps-para-para-PCP | pseudo-para | para | Measurable | 1.3 x 10⁻⁵ | Present |
| ps-meta-meta-PCP | pseudo-meta | meta | Very Low | Below detection limit | - |
| ps-para-meta-PCP | pseudo-para | meta | Very Low | Below detection limit | - |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for pseudo-meta-Dibromo[2.2]paracyclophane, and how can purity be validated?
- Methodology : Employ stepwise bromination of [2.2]paracyclophane derivatives under controlled conditions (e.g., low-temperature bromine addition). Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). For structural validation, use X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, focusing on distinguishing meta- vs. para-substitution patterns .
- Data Validation : Cross-reference spectral data with computational simulations (e.g., density functional theory (DFT) for NMR chemical shift predictions) to resolve ambiguities in peak assignments .
Q. How can the thermal stability of this compound be assessed under varying experimental conditions?
- Experimental Design : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) across a temperature gradient (e.g., 25°C–400°C). Compare degradation profiles with non-brominated [2.2]paracyclophane to isolate bromine-specific effects. Replicate experiments in inert (N₂) and oxidative (O₂) atmospheres to evaluate environmental impacts .
- Statistical Tools : Use ANOVA to assess significance of mass loss differences between experimental groups, ensuring at least triplicate trials to account for instrumental variability .
Advanced Research Questions
Q. What computational strategies resolve contradictions in reported electronic properties of this compound?
- Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize unresolved hypotheses. For example, use time-dependent DFT (TD-DFT) to model charge-transfer behavior and compare results with experimental UV-Vis spectra. Address discrepancies by revisiting solvent effects or basis set choices in simulations .
- Sub-Questions :
- How do solvation models (e.g., PCM vs. SMD) influence calculated HOMO-LUMO gaps?
- Are there systematic errors in crystallographic data (e.g., disorder in Br positions) affecting property predictions?
Q. How can researchers design experiments to probe the steric effects of bromine substituents on host-guest interactions?
- Methodology : Use isothermal titration calorimetry (ITC) to quantify binding affinities with guest molecules (e.g., fullerenes or aromatic amines). Compare pseudo-meta-dibromo derivatives with mono-brominated analogs to isolate steric contributions. Pair experimental results with molecular dynamics (MD) simulations to visualize spatial hindrance .
- Data Analysis : Employ multivariate regression to correlate substituent position (meta vs. para) with thermodynamic parameters (ΔG, ΔH). Validate models using leave-one-out cross-validation (LOOCV) .
Q. What advanced spectroscopic techniques address ambiguities in bromine substitution patterns?
- Techniques : Combine solid-state NMR (ssNMR) with dynamic nuclear polarization (DNP) to enhance sensitivity for low-concentration samples. For dynamic systems, use variable-temperature NMR to track conformational changes influencing Br environments .
- Contradiction Resolution : If X-ray data conflicts with solution-phase NMR, conduct solvent-dependent studies to assess aggregation effects. Use small-angle X-ray scattering (SAXS) to detect supramolecular assemblies in solution .
Methodological Frameworks for Research Design
- PICO Framework : Structure questions around P opulation (compound derivatives), I ntervention (synthetic modifications), C omparison (non-brominated analogs), and O utcome (electronic/steric properties) .
- Ethical Data Practices : Ensure reproducibility by documenting all synthetic protocols, instrumental parameters, and raw data in open-access repositories (e.g., Zenodo) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
